Adenosine triphosphate dimagnesium, commonly referred to as ATP (dimagnesium), is a crucial compound in biochemistry, primarily known for its role as an energy currency in biological systems. It consists of adenosine, a ribose sugar, and three phosphate groups, with two magnesium ions associated with the phosphate groups. The presence of magnesium is essential for stabilizing the negative charges on the phosphate groups, facilitating various biochemical reactions.
ATP (dimagnesium) can be sourced from natural biological processes or synthesized in laboratory settings. It is widely available from chemical suppliers and is utilized in various research applications.
ATP (dimagnesium) falls under the category of nucleotides and is classified as a purine nucleotide due to its structure. It plays a pivotal role in cellular metabolism, energy transfer, and signaling pathways.
The synthesis of ATP (dimagnesium) can be achieved through several methods:
The enzymatic route typically involves the following steps:
ATP (dimagnesium) has a complex structure characterized by:
ATP (dimagnesium) participates in numerous biochemical reactions:
The hydrolysis reaction is catalyzed by enzymes such as ATPases, which lower the activation energy required for the reaction to proceed.
The mechanism of action for ATP (dimagnesium) primarily revolves around its role as an energy donor:
Experimental evidence shows that magnesium ions enhance ATP's reactivity by stabilizing negative charges on the phosphate groups during hydrolysis and phosphorylation reactions.
Studies indicate that the presence of magnesium ions significantly affects the stability and reactivity of ATP in biological systems, influencing both its physical properties and its interactions with other biomolecules.
ATP (dimagnesium) has numerous applications in scientific research:
Magnesium ions (Mg²⁺) coordinate with ATP through its triphosphate chain, forming bioactive complexes essential for enzymatic reactions. Two primary coordination geometries dominate: bidentate (Mg²⁺ bridges two phosphate oxygens) and tridentate (Mg²⁺ bridges three oxygens). These configurations are nearly isoenergetic but separated by a high energy barrier (~20–25 kcal/mol), making interconversion kinetically restricted under physiological conditions [4]. Molecular dynamics simulations reveal that Mg²⁺-ATP coordination is highly dynamic, with water molecules frequently completing octahedral coordination spheres. The stability of these states depends on electrostatic interactions, with tridentate coordination exhibiting longer Mg–O bond lengths (2.0–2.2 Å) than bidentate (1.9–2.1 Å) [4] [2].
Force field evaluations (AMBER/CHARMM) show systematic biases: CHARMM incorrectly favors overextended tridentate geometries, while AMBER underestimates bidentate stability. Corrections based on Protein Data Bank structures align computational models with experimental observations of coordination mode distributions [2].
Table 1: Characteristics of Mg²⁺-ATP Coordination Modes
Coordination Mode | Mg–O Bonds (Å) | Energy Barrier (kcal/mol) | Dominant Force Field Bias |
---|---|---|---|
Bidentate | 1.9–2.1 | ~20–25 | AMBER (underestimation) |
Tridentate | 2.0–2.2 | ~20–25 | CHARMM (overestimation) |
The spatial arrangement of Mg²⁺ within ATP-binding pockets dictates complex stability and functional outcomes. In the Mycobacterium tuberculosis PII protein, ATP-bound structures reveal Mg²⁺ coordinated by:
This coordination orients the T-loop toward target proteins like AmtB ammonium transporters, confirming Mg²⁺’s role in allosteric regulation. Similarly, in motor proteins (e.g., myosin, F1-ATPase), Mg²⁺ adopts either bidentate or tridentate configurations depending on active-site residues. Key interactions include:
Crystallographic distances between Mg²⁺ and phosphate oxygens range from 1.9 Å (α-phosphate) to 2.2 Å (γ-phosphate), with tighter bonds favoring bidentate modes [4].
Table 2: Ligand Coordination in Mg²⁺-ATP Complexes
Protein System | Mg²⁺ Ligands | Avg. Mg–O Distance (Å) |
---|---|---|
M. tuberculosis PII | ATP (β,γ), Arg38, H₂O | 2.05 ± 0.1 |
F1-ATPase (catalytic) | ATP (α,β,γ), Asn171, Asp184 | 2.10 ± 0.15 |
Protein Kinase A | ATP (α,γ), Asp184, Asn171, H₂O | 1.95 ± 0.05 |
ATP-dimagnesium complexes (Mg₂ATP) exhibit enhanced thermodynamic stability over monometallic analogs (MgATP). Calorimetric studies report:
The additional Mg²⁺ stabilizes the triphosphate chain via:
Kinetic analyses show Mg₂ATP persists 10–100× longer in solution than MgATP before hydrolysis or dissociation. However, excess Mg²⁺ (>10 mM) inhibits enzymes like protein kinase A by delaying ADP release, as Mg²⁺ remains tightly bound to ADP (Kd ~ 10⁻⁷ M) [6] [4].
Table 3: Thermodynamic Parameters of Mg-ATP Complexes
Complex | log K | ΔG (kcal/mol) | Primary Stabilization Mechanism |
---|---|---|---|
MgATP | 3.9 | −5.3 | Charge neutralization |
Mg₂ATP | 4.2 | −5.8 | Cooperative metal binding |
X-ray crystallography resolves diverse Mg²⁺ coordination states in ATP-binding pockets:
Multi-state crystallography (e.g., apo, ATP-bound, ADP-bound) reveals that Mg²⁺ occupancy directly correlates with conformational changes enabling enzyme function. For example, in Enterococcus hirae V1-ATPase, ADP binding induces a "bindable-like" conformation primed for ATP binding [3].
Table 4: Mg²⁺ Occupancy in Crystallized Enzyme States
Enzyme | State | Mg²⁺ Occupancy | Conformational Change |
---|---|---|---|
Protein Kinase A | ATP-bound | 2 (Mg1, Mg2) | Closed active site |
Protein Kinase A | ADP-bound | 1 (Mg2 retained) | Open active site; Mg1 expelled |
M. tuberculosis PII | Apo | 0 | Disordered T-loop |
M. tuberculosis PII | ATP-bound | 1 | Ordered T-loop; Arg38-γ-phosphate contact |
F1-ATPase | Catalytic dwell | 1 (tridentate) | "Tight" conformation |
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